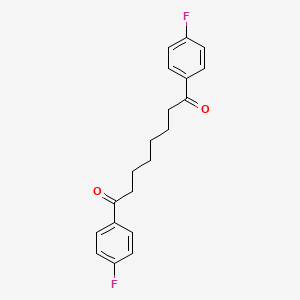
1,8-Bis(4-fluorophenyl)octane-1,8-dione
Cat. No. B8761111
M. Wt: 330.4 g/mol
InChI Key: ADEZYBRPGBHUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05145937
Procedure details


Suberoyl chloride (40.8 g, 0.1933 mol) was added over a 30-45 minute period to a mechanically stirred suspension of aluminum chloride (64.4 g, 0.483 mol) in fluorobenzene (181 ml, 1.93 mol) maintained at 5°-10° C. The yellow slurry was allowed to warm to room temperature and was stirred overnight. The reaction mixture was poured onto approximately 1000 g of ice containing 75 ml of concentrated hydrochloric acid. The resulting suspension was separated by decantation and washed several times with water. The organic layer was distilled to remove excess fluorobenzene and the solid residue collected by filtration, washed with water, and dried at 100° C. The crude solid was recrystallized from approximately 500 ml of toluene to afford 43.0 g (67% yield) of 1,6-bis(4-fluorobenzoyl)hexane; mp 123°-124° C.; 'H NMR (CDCl3) δ1.0-2.1 (m, 8H, CH2), 2.97 (t, 4H, O=CCH2, J=7.0 Hz), 6.9-8.3 (m, 8H, aromatic). Anal. Calcd. for C20H20F2O2 : C, 72.71%; H, 6.10%; F, 11.50%. Found: C, 72.50%; H, 5.86%; F, 11.19%.



[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Two


Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[Cl-].[Al+3].[Cl-].[Cl-].[F:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>>[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](=[O:9])[C:21]2[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=2)=[O:11])=[CH:20][CH:19]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
64.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
181 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 5°-10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was separated by decantation
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The organic layer was distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess fluorobenzene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid residue collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 100° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude solid was recrystallized from approximately 500 ml of toluene
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)CCCCCCC(C2=CC=C(C=C2)F)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
